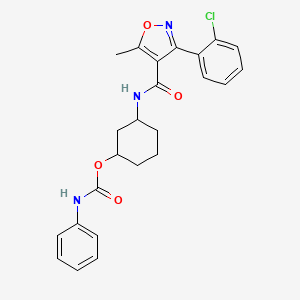

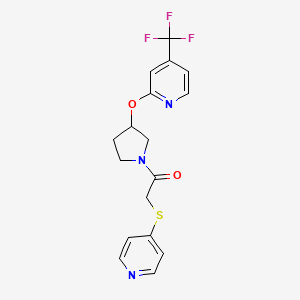

(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid” is a chemical compound with the CAS Number: 298700-67-1 . It has a molecular weight of 205.21 and a molecular formula of C11H11NO3 . It is typically stored at 4 degrees Celsius and is available in powder form .

Physical And Chemical Properties Analysis

This compound is a powder and is stored at 4 degrees Celsius . Unfortunately, the search results do not provide further information on its physical and chemical properties such as solubility, density, or specific heat capacity.Scientific Research Applications

Novel Inhibitors for Aldose Reductase

A study focused on the synthesis and evaluation of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, revealing a novel class of aldose reductase inhibitors. These compounds showed significant inhibitory activity, with one compound exhibiting the highest activity and selectivity towards aldose reductase, hinting at potential applications in preventing conditions like diabetic cataracts. Docking simulations supported the hypothesis regarding the active species binding to the enzyme's catalytic site, suggesting a promising avenue for therapeutic intervention in diabetes-related complications (Da Settimo et al., 2003).

Synthesis of Optically Active Compounds

Research into the synthesis of optically active 2-[4-(1-oxo-2-isoindolinyl)phenyl]propanoic acid, demonstrating potent analgesic and anti-inflammatory activity, showcased several synthesis methods from an industrial perspective. This study not only provided valuable methodologies for producing this compound but also successfully achieved optical resolution, indicating its potential for creating more targeted and effective treatments (Kametani et al., 1978).

Photocatalytic Vesicle Formation

An innovative study utilized photoinduced electron transfer to drive the reductive cleavage of an ester, producing bilayer-forming molecules. This research illustrated the transformation of ester precursors to amphiphiles that spontaneously assemble into vesicles under visible photolysis, opening new pathways for the development of drug delivery systems and the study of prebiotic chemistry (DeClue et al., 2009).

Molecular Engineering for Solar Cell Applications

A study on the molecular engineering of organic sensitizers for solar cell applications highlighted the synthesis of novel organic compounds that efficiently convert solar energy. These sensitizers exhibited high conversion efficiency when anchored onto TiO2 films, demonstrating their potential in enhancing the performance of photovoltaic cells, which could lead to more sustainable energy solutions (Kim et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name |

(2R)-2-(3-oxo-1H-isoindol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(11(14)15)12-6-8-4-2-3-5-9(8)10(12)13/h2-5,7H,6H2,1H3,(H,14,15)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPWPQBDGZFHQI-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CC2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N1CC2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid | |

CAS RN |

298700-67-1 |

Source

|

| Record name | (2R)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2836372.png)

![4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3-methyl-1-(4-phenyl-5,6-dihydropyridin-1(2H)-yl)butan-1-one](/img/structure/B2836373.png)

![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2836375.png)

![N-benzyl-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propanamide](/img/structure/B2836378.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2836383.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-mesitylacetamide](/img/structure/B2836387.png)

![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-methoxybenzoate](/img/structure/B2836394.png)